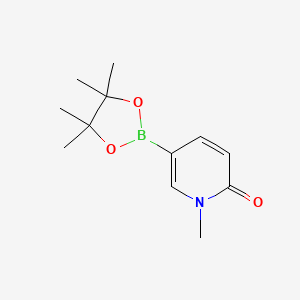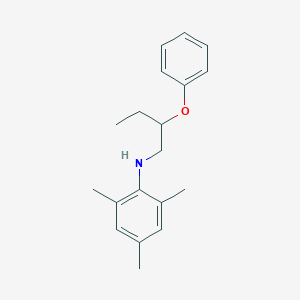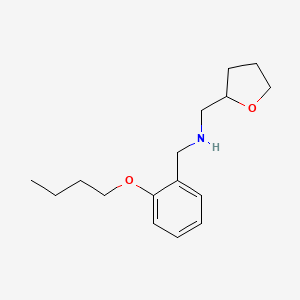
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
概要
説明
The compound is a pyridinone with a boronic ester group attached. Pyridinones are a type of organic compound that contain a pyridine ring (a six-membered aromatic ring with one nitrogen atom and five carbon atoms) with a carbonyl group (C=O) at the 2-position. Boronic esters are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic pyridine ring with the carbonyl group at the 2-position and the boronic ester group at the 5-position .Chemical Reactions Analysis
Boronic esters are known to undergo several types of reactions, including Suzuki coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents on the pyridinone and boronic ester groups. For example, the presence of the boronic ester could make the compound more reactive in certain chemical reactions .科学的研究の応用
Synthesis and Structural Analysis
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is utilized in the synthesis of boric acid ester intermediates with benzene rings, which are obtained through multi-step substitution reactions. Such intermediates have their molecular structures confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These structures are further analyzed using density functional theory (DFT) for conformational analysis, revealing consistency with the crystal structures determined by X-ray diffraction and insights into physicochemical properties (Huang et al., 2021).
Conformational and Reactivity Studies
This compound also serves in studying the structural and reactivity differences in pyridinylboron derivatives. Comparative studies of different derivatives, including an analysis of molecular orbitals and crystal structures, assist in understanding their varying chemical reactivities and stability (Sopková-de Oliveira Santos et al., 2003).
Development of Organic Intermediates
It is crucial in developing organic intermediates with both pyrazole heterocycle and borate functional groups. The synthesis process typically involves nucleophilic substitution reactions, with the structure confirmation and characterization done using multiple spectroscopic techniques and X-ray diffraction. These intermediates are further investigated for their molecular electrostatic potential and frontier molecular orbitals using DFT, contributing to a deeper understanding of their molecular structure characteristics and conformations (Yang et al., 2021).
Material Science and Polymer Research
This compound is utilized in material science, particularly in the synthesis of polymers and copolymers with specific luminescent properties. It plays a role in the development of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, which are synthesized using palladium-catalyzed polycondensation. Such research contributes to advancements in materials with specific optical and electronic properties (Welterlich et al., 2012).
Catalysis and Chemical Reactions
In catalysis, this compound is used for studying various reactions, including borane reduction of benzyl oximes and Suzuki coupling reactions. It aids in the preparation of specific compounds and intermediates, showcasing its versatility in synthetic organic chemistry (Huang et al., 2011).
作用機序
Target of Action
The compound, 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one, is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have various biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, the primary targets of this compound can be inferred to be related to these biological activities.
Mode of Action
The compound is acquired through two substitution reactions . It can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-7-10(15)14(5)8-9/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUNZKOKAXJGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670234 | |
| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |
CAS RN |
1002309-52-5 | |
| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-1H-pyridin-2-one-5-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline](/img/structure/B1389331.png)
![N1-[2-(2,5-dimethylphenoxy)propyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1389332.png)

![N-{2-[2-(Sec-butyl)phenoxy]propyl}-4-fluoroaniline](/img/structure/B1389334.png)
![N-(3-Chloro-4-methylphenyl)-N-[2-(3-methylphenoxy)propyl]amine](/img/structure/B1389336.png)
![N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline](/img/structure/B1389337.png)

![5-Chloro-N-[2-(4-methoxyphenoxy)propyl]-2-methylaniline](/img/structure/B1389340.png)
![N-[2-(4-Isopropylphenoxy)propyl]-2,5-dimethylaniline](/img/structure/B1389341.png)
![N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine](/img/structure/B1389342.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline](/img/structure/B1389343.png)


![[2-(Hexyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389352.png)